
Roxatidine
概述
描述
罗沙替丁是一种特异性且竞争性的组胺H2受体拮抗剂。 它主要用于治疗胃溃疡、佐林格-埃利森综合征、糜烂性食管炎、胃食管反流病和胃炎 . 罗沙替丁乙酸酯是前药形式,在体内迅速转化为其活性代谢产物罗沙替丁 .
准备方法
合成路线及反应条件
罗沙替丁的合成涉及多个步骤:
还原胺化: 哌啶与3-羟基苯甲醛反应生成3-(1-哌啶基甲基)苯酚。
威廉醚合成: 该中间体与N-(3-溴丙基)邻苯二甲酰亚胺反应生成受保护的胺。
脱保护: 使用肼脱保护受保护的胺,得到(3-(1-哌啶基甲基)苯氧基)丙胺。
酰胺形成: 然后将该化合物与乙醇酸一起加热形成酰胺。
乙酰化: 最后,用乙酸酐乙酰化完成了罗沙替丁乙酸酯的合成.
工业生产方法
罗沙替丁乙酸盐盐酸盐的工业生产涉及类似的合成步骤,但针对大规模生产进行了优化。 该过程包括严格的纯化步骤和质量控制措施,以确保最终产品的稳定性和纯度 .
化学反应分析
罗沙替丁经历了几种类型的化学反应:
氧化: 罗沙替丁可以在特定条件下被氧化,尽管这在治疗用途方面并不常见。
还原: 由于其稳定的结构,罗沙替丁的还原通常不进行。
取代: 罗沙替丁可以发生取代反应,特别是在强亲核试剂的存在下。
络合: 罗沙替丁与2,3-二氯-5,6-二氰基-1,4-苯醌和对氯苯醌酸等试剂形成电荷转移络合物,这些试剂用于分光光度分析.
科学研究应用
Pharmacological Properties
Roxatidine functions as a potent inhibitor of histamine-mediated gastric acid secretion. It has been shown to be 4 to 6 times more effective than cimetidine in animal models . The compound's pharmacokinetic profile indicates that it is well-absorbed and exhibits a favorable safety profile, with a low incidence of adverse reactions reported in clinical studies .
Treatment of Peptic Ulcers
This compound has been extensively studied for its effectiveness in treating peptic ulcers. In a multicenter double-blind clinical trial involving over 700 patients, this compound (75 mg twice daily) demonstrated healing rates exceeding 90% for both gastric and duodenal ulcers, comparable to cimetidine . Furthermore, long-term studies have indicated that this compound can significantly reduce ulcer recurrence rates in patients previously healed from duodenal or gastric ulcers .
Pediatric Use
Recent studies have evaluated the pharmacokinetics of this compound in pediatric populations. Research involving children aged 5 to 14 years indicated that the pharmacokinetic parameters are similar to those observed in adults when adjusted for body surface area or weight. This suggests that this compound can be safely administered to children with conditions such as gastric ulcers and reflux esophagitis .
Anti-Inflammatory and Anti-Allergic Effects
Emerging research highlights this compound's potential beyond gastroenterology. Studies have demonstrated its anti-inflammatory properties, particularly in allergic responses. This compound has been shown to inhibit mast cell-mediated allergic inflammation by suppressing the activation of nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. This inhibition leads to reduced expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β in stimulated mast cells .
Case Study: Allergic Inflammation
In a study involving phorbol 12-myristate 13-acetate-stimulated human mast cells, this compound effectively suppressed the release of histamine, a key mediator in allergic reactions. The compound also improved survival rates in anaphylactic animal models, suggesting its potential utility in managing severe allergic reactions .
Potential in Treating Fibrosis and Skin Diseases
Recent findings indicate that this compound may play a role in preventing fibrosis by inhibiting NF-κB and MAPK signaling pathways. This could have implications for treating conditions characterized by excessive fibrotic tissue formation . Additionally, given its anti-inflammatory effects, there is ongoing research into its potential application in skin inflammatory diseases such as atopic dermatitis .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Application | Description | Efficacy |
---|---|---|
Peptic Ulcers | Treatment for gastric and duodenal ulcers | Healing rates >90% compared to cimetidine |
Pediatric Use | Safe administration in children with similar pharmacokinetics to adults | Effective for gastric-related conditions |
Allergic Inflammation | Inhibition of mast cell activation and cytokine release | Reduced histamine levels; improved survival rates in models |
Fibrosis | Prevention through inhibition of NF-κB and MAPK signaling | Potential therapeutic application |
Skin Diseases | Possible role in treating atopic dermatitis | Under investigation |
作用机制
罗沙替丁通过竞争性地抑制胃壁细胞上的H2受体的组胺发挥作用。 这种抑制减少了胃酸的分泌,包括基础分泌和食物摄入刺激的分泌 . 主要分子靶点是组胺H2受体,该途径涉及阻断组胺的作用,组胺是胃酸分泌的关键介质 .
相似化合物的比较
罗沙替丁与其他组胺H2受体拮抗剂如西咪替丁、雷尼替丁和法莫替丁进行比较:
西咪替丁: 与西咪替丁相比,罗沙替丁具有更高的效力和更少的副作用.
雷尼替丁: 罗沙替丁在抑制胃酸分泌方面的效力大约是雷尼替丁的两倍.
法莫替丁: 罗沙替丁与法莫替丁具有相似的疗效,但其副作用特征不同.
生物活性
Roxatidine, a histamine H2-receptor antagonist, is primarily used for the treatment of gastric and duodenal ulcers. However, recent research has expanded its profile to include various biological activities, particularly its anti-inflammatory and anti-allergic properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and therapeutic potential through detailed research findings and case studies.
This compound functions by competitively inhibiting the binding of histamine to H2 receptors on parietal cells in the stomach, leading to reduced gastric acid secretion. This mechanism is crucial for its efficacy in treating peptic ulcers. In addition to its primary action on gastric acid secretion, this compound exhibits significant anti-inflammatory properties.
Inhibition of Inflammatory Pathways
Recent studies have demonstrated that this compound can attenuate mast cell-mediated allergic inflammation by inhibiting nuclear factor kappa B (NF-κB) and caspase-1 activation. Specifically, it suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in human mast cells (HMC-1) stimulated by phorbol 12-myristate 13-acetate (PMA) and calcium ionophore .
Table 1: Effects of this compound on Cytokine Expression
Cytokine | Expression Level (mRNA) | Treatment Condition |
---|---|---|
TNF-α | Decreased | PMA + this compound |
IL-6 | Decreased | PMA + this compound |
IL-1β | Decreased | PMA + this compound |
Furthermore, this compound has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically p38 MAPK, which plays a critical role in inflammatory signal transduction pathways . This inhibition contributes to its anti-inflammatory effects.
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with over 95% bioavailability. Clinical studies indicate that it does not accumulate in plasma even with multiple doses . The pharmacokinetic profile demonstrates a consistent correlation between dosage and plasma concentration levels in both pediatric and adult populations .
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | >95% |
Peak Plasma Concentration (Cmax) | Dose-dependent |
Half-life | Approximately 3 hours |
Clinical Applications
This compound has been evaluated for its efficacy in various gastrointestinal disorders beyond peptic ulcers. Clinical trials have confirmed its effectiveness in treating stomal ulcers and reflux esophagitis. In a multicenter trial involving over 700 patients, this compound demonstrated healing rates comparable to those of cimetidine, a commonly used H2-receptor antagonist .
Case Studies
- Duodenal Ulcer Healing : A study comparing this compound (75 mg twice daily) with Ranitidine (150 mg twice daily) found comparable healing rates over four weeks .
- Allergic Reactions : In an experimental model using PMACI-stimulated HMC-1 cells, this compound significantly reduced histamine levels and inhibited mast cell activation .
Safety Profile
The overall incidence of adverse reactions associated with this compound is low, reported at approximately 1.7% across extensive clinical trials. Common side effects include skin rashes and constipation . The safety profile supports its use not only for gastrointestinal conditions but also for potential applications in allergic diseases.
属性
IUPAC Name |
2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCREUFCSIMJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
97900-88-4 (mono-hydrochloride) | |
Record name | Roxatidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30228937 | |
Record name | Roxatidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78273-80-0 | |
Record name | Roxatidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78273-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Roxatidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roxatidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROXATIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV9VHT3YUM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。